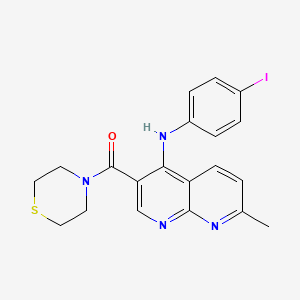

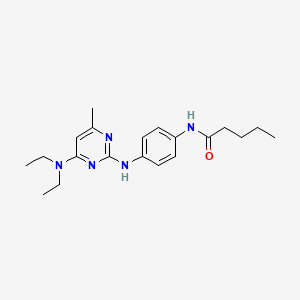

(4-((4-Iodophenyl)amino)-7-methyl-1,8-naphthyridin-3-yl)(thiomorpholino)methanone

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

(4-((4-Iodophenyl)amino)-7-methyl-1,8-naphthyridin-3-yl)(thiomorpholino)methanone is a useful research compound. Its molecular formula is C20H19IN4OS and its molecular weight is 490.36. The purity is usually 95%.

BenchChem offers high-quality (4-((4-Iodophenyl)amino)-7-methyl-1,8-naphthyridin-3-yl)(thiomorpholino)methanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (4-((4-Iodophenyl)amino)-7-methyl-1,8-naphthyridin-3-yl)(thiomorpholino)methanone including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Synthetic Methodologies and Photochemistry

A study presents an environmentally friendly synthesis approach for (2-aminophenyl)(naphthalen-2-yl)methanones derivatives, highlighting a photoinduced intramolecular rearrangement. This method emphasizes green chemistry principles, including the use of ethanol-water as solvents and UV light irradiation, offering high yields and broad substrate scope without the need for transition metal catalysts (Jing et al., 2018).

Photophysical and Electroluminescent Properties

Research into phosphorescent Ir(III) complexes based on aryl(6-arylpyridin-3-yl)methanone ligands for organic light-emitting diodes (OLEDs) indicates significant potential for enhancing red emission in multilayer devices. These findings demonstrate the utility of related compounds in developing efficient, high-performance OLEDs (Kang et al., 2011).

Cancer Research

A study on novel (naphthalen-4-yl)(phenyl)methanones as apoptosis inducers provides insights into their potential as anticancer agents. Through a proprietary cell- and caspase-based assay, researchers identified these compounds as potent inducers of apoptosis, offering a promising avenue for cancer treatment strategies (Jiang et al., 2008).

Materials Science

Investigations into the synthesis, crystal structure, and antitumor activity of 3-amino-4-morpholino-1H-indazol-1-yl(3-fluorophenyl)methanone demonstrate the compound's distinct inhibition on cancer cell proliferation. This research underscores the compound's relevance in developing new materials with potential biomedical applications (Tang & Fu, 2018).

Mecanismo De Acción

Target of Action

It’s known that the iodophenyl group in similar compounds often interacts with various proteins and enzymes in the body

Mode of Action

It’s known that iodophenyl groups can undergo a variety of coupling reactions, where the iodine substituent is replaced by a new carbon group . This could potentially alter the function of the target protein or enzyme .

Biochemical Pathways

The modification of the aliphatic-aromatic moiety in similar compounds has been shown to change the site of biological action . This suggests that the compound could potentially influence multiple biochemical pathways.

Result of Action

Similar compounds have been shown to have various biological activities, including antibacterial, antiviral, fungicidal, antihelminthic, anticancer, and anti-inflammatory effects

Propiedades

IUPAC Name |

[4-(4-iodoanilino)-7-methyl-1,8-naphthyridin-3-yl]-thiomorpholin-4-ylmethanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H19IN4OS/c1-13-2-7-16-18(24-15-5-3-14(21)4-6-15)17(12-22-19(16)23-13)20(26)25-8-10-27-11-9-25/h2-7,12H,8-11H2,1H3,(H,22,23,24) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CHOOQRRKSYCYQK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=NC=C(C(=C2C=C1)NC3=CC=C(C=C3)I)C(=O)N4CCSCC4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H19IN4OS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

490.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)(3-(trifluoromethyl)phenyl)methanone](/img/structure/B2367980.png)

![N-ethyl-4-oxo-N-(o-tolyl)-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide](/img/structure/B2367984.png)

![5-[(2,4-dimethylphenoxy)methyl]-1-ethyl-1H-pyrazol-3-amine](/img/structure/B2367985.png)

![3-(2-fluorophenoxy)-2-methyl-7-[(1-phenyl-1H-pyrazol-4-yl)methoxy]-4H-chromen-4-one](/img/structure/B2367986.png)

![N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-2-((5-methyl-[1,2,4]triazolo[4,3-a]quinolin-1-yl)thio)acetamide](/img/structure/B2367992.png)

![1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-N-(pyridin-3-ylmethyl)-6-(p-tolyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B2367995.png)